![molecular formula C5H10N4 B1452500 methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine CAS No. 1247663-92-8](/img/structure/B1452500.png)
methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine
Overview
Description
1,2,4-Triazole derivatives have been studied extensively by researchers due to their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, elemental analysis, IR, and ESR XRD studies have been used to characterize the prepared complexes .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For example, the synthesis of 4-amino-4H-1,2,4-triazole derivatives was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure. For example, some triazole derivatives have been found to act as antioxidants and scavenge free radicals .
Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring, such as methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine, have been identified as potent antibacterial agents. Research indicates that these compounds exhibit significant activity against a range of bacteria, including those resistant to current antibiotics . The ability of 1,2,4-triazoles to form hydrogen bonds with bacterial enzymes and receptors contributes to their effectiveness, making them valuable in the ongoing battle against drug-resistant bacterial strains.
Anticancer Agents
The 1,2,4-triazole derivatives have also shown promise as anticancer agents. Studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives that exhibit cytotoxic activities against various human cancer cell lines . These compounds have the potential to selectively target cancer cells while minimizing harm to normal cells, offering a promising avenue for cancer therapy.
Antifungal Activity
In addition to their antibacterial properties, 1,2,4-triazole compounds demonstrate antifungal activity. This makes them useful in the development of treatments for fungal infections, which are a significant concern in immunocompromised patients and can lead to serious health complications.
Cancer Cell Line Research
Specific 1,2,4-triazole derivatives have been found to be effective in inhibiting the growth of various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them valuable tools for cancer research and potential therapeutic applications .
Oxidative Stress Reduction
1,2,4-Triazoles are being explored for their role in reducing oxidative stress within cells. They act as cancer prevention agents by neutralizing free radicals, thereby protecting cells from oxidative damage . This property is particularly important in the prevention of diseases associated with oxidative stress, including neurodegenerative disorders and cancer.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives are used as starting materials for synthesizing compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties , which can lead to various molecular and cellular effects.
properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRTZULOHVTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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